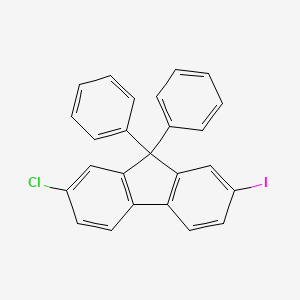

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-iodo-9,9-diphenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHHOQYTUCJZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to Fluorene (B118485) Core Derivatization

The derivatization of the fluorene core can be approached in several ways, primarily categorized into two strategies: functionalization of a pre-existing fluorene skeleton or construction of the fluorene ring system from appropriately substituted precursors.

The functionalization of a pre-existing fluorene core is a common approach that relies on well-established aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are frequently employed to introduce functional groups onto the aromatic rings of the fluorene system. The directing effects of existing substituents on the fluorene nucleus play a crucial role in determining the position of new functional groups. For instance, the methylene (B1212753) bridge at C9 is weakly activating and directs incoming electrophiles to the C2 and C7 positions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the fluorene scaffold. These reactions typically require the pre-functionalization of the fluorene with a halide or triflate group. More recently, direct C-H activation/functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.orgnih.govrsc.org These methods often utilize a directing group to achieve high regioselectivity. semanticscholar.org

The construction of the fluorene ring system, on the other hand, involves the cyclization of appropriately substituted biphenyl (B1667301) precursors. Palladium-catalyzed intramolecular C-H activation of 2'-halo-diarylmethanes is a notable example of this approach, providing a facile route to various fluorene derivatives. rsc.org

Synthesis of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

The synthesis of the target molecule, this compound, necessitates a synthetic strategy that allows for the precise installation of four different substituents at specific positions of the fluorene core. A plausible and logical synthetic pathway involves the sequential functionalization of a fluorenone intermediate, followed by the introduction of the C9-diphenyl groups.

Precursor Identification and Design

The key intermediates in this proposed synthesis are:

2-Chloro-7-nitro-9-fluorenone (2) : Formed by the regioselective nitration of 1 .

7-Amino-2-chloro-9-fluorenone (3) : Obtained through the reduction of the nitro group in 2 .

2-Chloro-7-iodo-9-fluorenone (4) : Synthesized from the diazonium salt of 3 via a Sandmeyer-type reaction.

2-Chloro-7-iodo-9,9-diphenyl-9H-fluoren-9-ol (5) : The product of the Grignard reaction between 4 and phenylmagnesium bromide.

The final target compound, This compound (6) , is obtained by the dehydration of the tertiary alcohol 5 .

| Intermediate | Structure |

| 1 | 2-Chloro-9-fluorenone |

| 2 | 2-Chloro-7-nitro-9-fluorenone |

| 3 | 7-Amino-2-chloro-9-fluorenone |

| 4 | 2-Chloro-7-iodo-9-fluorenone |

| 5 | 2-Chloro-7-iodo-9,9-diphenyl-9H-fluoren-9-ol |

| 6 | This compound |

Catalytic Reaction Pathways

While the proposed primary synthesis of this compound relies on classical aromatic chemistry, it is important to consider modern catalytic methods that are instrumental in the synthesis of various fluorene derivatives.

Palladium-catalyzed C-H activation has become a powerful strategy for the synthesis of complex aromatic systems, including fluorenes. rsc.orgnih.govrsc.org These methods offer a direct and efficient way to form C-C bonds, often with high regioselectivity. For instance, the intramolecular cyclization of 2'-halo-diarylmethanes via palladium-catalyzed C(sp²)-H activation provides a versatile route to the fluorene core. rsc.org This approach allows for the synthesis of fluorenes with various substitution patterns, depending on the precursors used.

Another advanced palladium-catalyzed method involves the reaction of 2-iodobiphenyls with α-diazoesters, proceeding through a tandem C(sp²)-H activation and carbenoid insertion sequence to yield 9,9-disubstituted fluorenes. While not directly applied in the proposed synthesis of the target molecule, these cutting-edge catalytic methods highlight the diverse and evolving landscape of fluorene synthesis.

The key steps in the proposed synthesis of this compound involve well-established synthetic transformations:

Nitration : The regioselective nitration of fluorenone at the C2 and C7 positions is a known process, typically carried out with a mixture of nitric acid and sulfuric acid. researchgate.net The presence of the deactivating chloro group at C2 in the starting material, 2-Chloro-9-fluorenone , is expected to direct the incoming nitro group to the C7 position.

Reduction of Nitro Group : The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Sandmeyer Reaction : The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate. organic-chemistry.orgnih.gov The diazotization of the amino group followed by treatment with potassium iodide is a high-yielding method for introducing iodine. organic-chemistry.org

Grignard Reaction : The addition of Grignard reagents to ketones is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com The reaction of 2-Chloro-7-iodo-9-fluorenone with an excess of phenylmagnesium bromide will lead to the formation of the corresponding tertiary alcohol. masterorganicchemistry.com

Dehydration : The acid-catalyzed dehydration of the resulting 9,9-diphenyl-9H-fluoren-9-ol is a straightforward method to yield the final 9,9-diphenylfluorene (B150719) derivative.

Regioselective Functionalization Techniques

Achieving the desired regiochemistry is paramount in the synthesis of polysubstituted fluorenes. In the proposed pathway for this compound, regioselectivity is controlled at two key stages:

Nitration of 2-Chloro-9-fluorenone : The fluorenone ring system is generally nitrated at the 2 and 7 positions. With the C2 position already occupied by a chloro substituent, the nitration is anticipated to occur predominantly at the C7 position. The directing effects of the existing chloro group and the carbonyl function, along with careful control of reaction conditions, are crucial for achieving high regioselectivity.

Introduction of Iodine via the Sandmeyer Reaction : The Sandmeyer reaction provides a highly regioselective method for introducing the iodo group. By converting the amino group at the C7 position into a diazonium salt and subsequently displacing it with iodide, the iodine atom is installed precisely at the desired location, a feat that is often difficult to achieve through direct electrophilic iodination of a deactivated ring system.

The following table summarizes the proposed synthetic steps and the reagents that could be employed:

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 1 (2-Chloro-9-fluorenone) | HNO₃, H₂SO₄ | 2 (2-Chloro-7-nitro-9-fluorenone) | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 2 (2-Chloro-7-nitro-9-fluorenone) | SnCl₂·2H₂O, HCl or H₂, Pd/C | 3 (7-Amino-2-chloro-9-fluorenone) | Reduction |

| 3 | 3 (7-Amino-2-chloro-9-fluorenone) | 1. NaNO₂, H₂SO₄2. KI | 4 (2-Chloro-7-iodo-9-fluorenone) | Diazotization followed by Sandmeyer Reaction |

| 4 | 4 (2-Chloro-7-iodo-9-fluorenone) | Phenylmagnesium bromide (excess) | 5 (2-Chloro-7-iodo-9,9-diphenyl-9H-fluoren-9-ol) | Grignard Reaction |

| 5 | 5 (2-Chloro-7-iodo-9,9-diphenyl-9H-fluoren-9-ol) | H⁺ (e.g., H₂SO₄ or HCl) | 6 (this compound) | Dehydration |

Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of the synthesis of this compound involves careful control of several reaction parameters. Key factors that influence the outcome of cross-coupling reactions, which are often employed in the synthesis of fluorene derivatives, include the choice of catalyst, ligand, base, and solvent system. researchgate.netresearchgate.net

For instance, in Suzuki-Miyaura coupling reactions, which are frequently used to form carbon-carbon bonds, the selection of the palladium catalyst and the phosphine (B1218219) ligand is critical. researchgate.net The temperature and reaction time also play a significant role in maximizing the product yield while minimizing the formation of byproducts, such as homocoupled products. researchgate.net The use of an appropriate base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid coupling partner. researchgate.net The solvent system, often a mixture of an organic solvent like toluene (B28343) or THF with an aqueous solution of the base, must be carefully chosen to ensure the solubility of all reactants and facilitate the catalytic cycle. researchgate.net Purging the reaction mixture with an inert gas, such as argon or nitrogen, is a standard practice to prevent the oxidation of the catalyst and other sensitive reagents. researchgate.net

The following table summarizes key parameters that can be adjusted to optimize the yield in the synthesis of fluorene derivatives via Suzuki-Miyaura coupling.

| Parameter | Options and Considerations | Potential Impact on Yield |

|---|---|---|

| Catalyst | Palladium complexes such as Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of catalyst can significantly affect reaction rate and efficiency. |

| Ligand | Phosphine ligands like PPh₃, P(t-Bu)₃, or specialized ligands like SPhos, XPhos | The ligand influences the stability and activity of the palladium catalyst. |

| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (Et₃N) | The base is crucial for the transmetalation step in the catalytic cycle. |

| Solvent | Toluene, THF, DMF, often in combination with water | The solvent system affects the solubility of reactants and the reaction temperature. |

| Temperature | Typically ranges from room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition. |

| Reaction Time | Monitored by techniques like TLC or GC-MS | Sufficient time is needed for the reaction to go to completion. |

Post-Synthetic Modification and Derivatization Strategies

The presence of two different halogen atoms at the C-2 and C-7 positions of this compound opens up avenues for selective post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.

Halogen Reactivity at C-2 and C-7 Positions

The carbon-iodine (C-I) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. researchgate.net This difference in reactivity allows for chemoselective functionalization at the C-7 position (bearing the iodo group) while leaving the C-2 position (bearing the chloro group) intact.

This selective reactivity is well-documented in the context of various aromatic and heteroaromatic systems. researchgate.net For instance, in Suzuki-Miyaura couplings, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Cl bond. researchgate.net This principle can be exploited to introduce a diverse range of substituents at the C-7 position of this compound.

Subsequent modification at the C-2 position can then be achieved under more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems, to facilitate the coupling at the less reactive C-Cl bond. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,7-diaryl-9,9-diphenyl-9H-fluorene derivatives.

The table below illustrates the general reactivity trend of halogens in common cross-coupling reactions.

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| Iodo (I) | ~65 | Highest |

| Bromo (Br) | ~81 | Intermediate |

| Chloro (Cl) | ~97 | Lowest |

Reactions Involving the 9,9-Diphenyl Moiety

The 9,9-diphenyl moiety of the fluorene core is generally less reactive towards the typical cross-coupling reactions that target the halogenated positions. However, the phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation. rsc.org The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the fluorene backbone.

The introduction of functional groups onto the pendant phenyl rings can further modulate the electronic and photophysical properties of the molecule. For example, nitration of the phenyl groups would introduce electron-withdrawing nitro groups, which could then be reduced to amino groups, providing a handle for further derivatization.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene (B118485) core and the pendant phenyl rings. The protons on the fluorene backbone would likely appear as a set of coupled doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The asymmetry of the substitution pattern (chloro at C2 and iodo at C7) would make all the fluorenyl protons chemically non-equivalent, leading to a complex but interpretable splitting pattern. The ten protons of the two phenyl groups at the C9 position would likely appear as a multiplet in a slightly different region of the aromatic spectrum, potentially overlapping with the fluorenyl signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all 25 carbon atoms are expected to be chemically distinct, giving rise to 25 discrete signals. The carbon atoms bonded to the electronegative chlorine and iodine atoms (C2 and C7) would exhibit characteristic chemical shifts. The quaternary carbon at the 9-position, bonded to the two phenyl rings, would also have a distinctive downfield chemical shift. The chemical shifts of the carbons in the phenyl rings would also be observable.

Hypothetical ¹H and ¹³C NMR Data

To illustrate the expected NMR data, the following tables present hypothetical chemical shifts. Disclaimer: This data is for illustrative purposes only and is not based on experimental measurements.

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 7.80 | d | 8.0 |

| H3 | 7.65 | dd | 8.0, 1.8 |

| H4 | 7.40 | d | 1.8 |

| H5 | 7.90 | d | 1.5 |

| H6 | 7.75 | dd | 8.2, 1.5 |

| H8 | 7.50 | d | 8.2 |

| Phenyl-H | 7.20-7.35 | m | - |

| Carbon | Hypothetical Chemical Shift (δ, ppm) |

| C1 | 121.0 |

| C2 | 134.0 |

| C3 | 129.0 |

| C4 | 120.5 |

| C4a | 140.0 |

| C4b | 142.0 |

| C5 | 128.0 |

| C6 | 137.0 |

| C7 | 95.0 |

| C8 | 122.0 |

| C8a | 150.0 |

| C9 | 65.0 |

| C9a | 152.0 |

| Phenyl-C | 125.0 - 145.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₂₅H₁₆ClI). The expected exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I).

The mass spectrum would show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with a smaller peak at [M+2]⁺ corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the main [M]⁺ peak.

Fragmentation analysis would provide further structural information. The fragmentation pattern would likely involve the loss of the halogen substituents and the phenyl groups. Common fragmentation pathways could include the cleavage of the C-I and C-Cl bonds, as well as the loss of phenyl radicals.

Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Significance |

| [M]⁺ | [C₂₅H₁₆³⁵ClI]⁺ | 528.99 | Molecular Ion |

| [M+2]⁺ | [C₂₅H₁₆³⁷ClI]⁺ | 530.99 | Isotope Peak (³⁷Cl) |

| [M-I]⁺ | [C₂₅H₁₆Cl]⁺ | 402.09 | Loss of Iodine |

| [M-Cl]⁺ | [C₂₅H₁₆I]⁺ | 494.03 | Loss of Chlorine |

| [M-C₆H₅]⁺ | [C₁₉H₁₁ClI]⁺ | 452.96 | Loss of a Phenyl group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic rings. Key expected vibrational bands would include:

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic C=C bond stretching vibrations would give rise to a series of sharp peaks between 1600 and 1450 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹.

C-I stretching: The C-I stretching vibration would be found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane C-H bending vibrations would appear as strong absorptions in the 900-675 cm⁻¹ region, and their positions can sometimes provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The non-polar C=C bonds of the aromatic rings would likely show strong Raman scattering. The C-Cl and C-I bonds would also be Raman active.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Aromatic C-H Bend | 900 - 675 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

| C-I Stretch | 600 - 500 | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the fluorene core, further extended by the two phenyl groups, is expected to result in strong UV-Vis absorption.

The UV-Vis spectrum of this compound, likely recorded in a solvent like dichloromethane or tetrahydrofuran, would be expected to show intense absorption bands in the UV region, corresponding to π→π* transitions. The presence of the halogen substituents might cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent 9,9-diphenyl-9H-fluorene. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity. The molar absorptivity (ε) for these transitions is expected to be high, on the order of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹.

Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Dichloromethane | ~300 - 350 | > 20,000 | π→π |

| Dichloromethane | ~260 - 290 | > 40,000 | π→π |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications to Fluorene (B118485) Systems

Density Functional Theory (DFT) has become a primary computational method for studying the properties of fluorene-based molecules. worldscientific.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for investigating the effects of various substituents on the fluorene core. worldscientific.com Methodologies such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly employed for geometry optimization and the calculation of molecular properties in substituted fluorene systems. worldscientific.com

Electronic Structure Calculations

DFT is extensively used to determine the optimized molecular geometry and electronic structure of fluorene derivatives. researchgate.net For a molecule such as 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, DFT calculations would elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles. The substitution at the C2, C7, and C9 positions significantly influences the planarity and π-conjugation of the fluorene system. mdpi.comresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | ~2.5 - 4.0 Debye | Indicates molecular polarity and influences intermolecular interactions. |

| Ionization Potential (IP) | ~5.5 - 6.0 eV | Energy required to remove an electron; relates to hole injection/transport properties. mdpi.com |

| Electron Affinity (EA) | ~2.0 - 2.5 eV | Energy released upon electron addition; relates to electron injection/transport properties. mdpi.com |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of DFT for understanding the electronic behavior and reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a crucial parameter that determines the molecule's stability, reactivity, and potential applications in organic electronics. worldscientific.commdpi.com

For fluorene derivatives, the distribution of the HOMO and LUMO is typically spread across the conjugated π-system of the fluorene core. researchgate.net Substituents significantly impact the energy levels of these orbitals. Electron-withdrawing groups, such as the chloro and iodo substituents on the this compound backbone, are known to stabilize the LUMO, leading to a decrease in the HOMO-LUMO energy gap. worldscientific.comoktubli.com A smaller energy gap generally implies that the molecule is more reactive and that its electronic absorption will occur at longer wavelengths. worldscientific.comoktubli.com

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.4 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (Eg) | 3.4 eV | Difference between LUMO and HOMO; influences optical and electronic properties. worldscientific.com |

Spectroscopic Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. worldscientific.comsoton.ac.uknih.gov This method calculates the energies of excited states, allowing for the simulation of UV-Vis spectra. worldscientific.com For halogenated fluorene derivatives, TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) corresponding to the π–π* electronic transitions within the conjugated system. mdpi.com

The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are crucial for achieving good agreement between theoretical predictions and experimental data. soton.ac.ukresearchgate.net For this compound, TD-DFT would predict how the specific substitution pattern influences the absorption and fluorescence spectra. The halogen substituents are expected to cause a shift in the absorption bands compared to the unsubstituted fluorene core. oktubli.com

| Parameter | TD-DFT Predicted Value | Experimental Value |

|---|---|---|

| Absorption λmax | ~370 nm | ~375 nm mdpi.com |

| Emission λmax | ~425 nm | ~430 nm mdpi.com |

| Stokes Shift | ~55 nm | ~55 nm mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses significant conformational flexibility due to the rotatable diphenyl groups at the C9 position, MD simulations are invaluable. uzh.ch These simulations can provide a detailed understanding of the molecule's conformational landscape and dynamics. uzh.ch

An MD simulation begins with an initial set of atomic positions and velocities. It then iteratively calculates the forces acting on each atom using a classical force field and solves Newton's equations of motion to predict the subsequent positions and velocities. This process generates a trajectory that describes how the molecule's conformation evolves. nih.gov For the target compound, MD simulations would be used to explore the rotational barriers of the C-C bonds connecting the phenyl groups to the fluorene core, identify the most stable (lowest energy) conformations, and determine the distribution of dihedral angles at room temperature. Such studies are crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties. For fluorene derivatives, which are widely investigated as materials for Organic Light-Emitting Diodes (OLEDs), QSPR modeling can be a powerful tool for rational design. tandfonline.com

The development of a QSPR model involves several steps. First, a set of known fluorene derivatives and their measured properties (e.g., glass transition temperature, emission wavelength, or device efficiency) are collected. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties. Finally, machine learning or statistical methods, such as Random Forest (RF) or Support Vector Machine (SVM), are used to build a mathematical model that links the descriptors to the property of interest. tandfonline.com This model can then be used to predict the properties of new, unsynthesized fluorene derivatives like this compound, accelerating the discovery of materials with desired characteristics for specific applications. tandfonline.com

Research Applications and Functional Materials Development

Application as a Building Block in Organic Synthesis

The unique molecular architecture of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, featuring two different halogen atoms on a rigid, aromatic fluorene (B118485) core, positions it as a key building block in organic synthesis. The differential reactivity of the chloro and iodo groups allows for sequential and selective functionalization, providing a pathway to complex and multifunctional organic molecules.

As a precursor, this compound serves as a foundational scaffold for the synthesis of more elaborate fluorene derivatives. The presence of the reactive C-I and C-Cl bonds enables chemists to introduce a variety of functional groups through well-established cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility allows for the systematic modification of the electronic and photophysical properties of the fluorene core. For instance, the iodo group, being more reactive, can be selectively targeted in palladium-catalyzed reactions, leaving the chloro group available for subsequent transformations. This stepwise functionalization is crucial for creating unsymmetrically substituted fluorene derivatives, which are of significant interest in materials science.

In the synthesis of complex molecules, this compound acts as a key intermediate. Its rigid and planar fluorene backbone, adorned with reactive handles, is an ideal platform for constructing larger, conjugated systems. The diphenyl groups at the 9-position are not merely passive substituents; they enhance the solubility of the molecule and its derivatives in common organic solvents, which is a critical factor for solution-based processing of materials. Furthermore, these bulky groups can prevent intermolecular aggregation and π-π stacking in the solid state, a phenomenon that often quenches fluorescence and is detrimental to the performance of optoelectronic devices. The step-by-step modification of this intermediate allows for the precise engineering of molecular properties, leading to the development of materials with optimized performance characteristics.

Polymer Chemistry and Materials Science

The utility of this compound extends significantly into the realm of polymer chemistry and materials science. Its bifunctional nature, arising from the two halogen atoms, makes it an excellent monomer for the synthesis of high-performance conjugated polymers.

This compound is a valuable monomer in polycondensation reactions, particularly in palladium-catalyzed polymerizations like Suzuki and Stille coupling. By reacting with appropriate co-monomers, a wide range of alternating copolymers can be synthesized. The choice of the co-monomer, in conjunction with the inherent properties of the fluorene unit, allows for the fine-tuning of the resulting polymer's optical and electronic characteristics. For example, copolymerization with electron-donating or electron-accepting units can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the polymer's band gap, absorption and emission spectra, and charge transport properties. The diphenyl groups on the fluorene backbone contribute to the polymer's solubility and film-forming properties, which are essential for device fabrication.

Table 1: Influence of Co-monomer on Polymer Properties

| Co-monomer Type | Expected Impact on Polymer Properties |

| Electron-Donating | Lowering of the band gap, red-shift in absorption and emission spectra, potential for improved hole transport. |

| Electron-Accepting | Lowering of the LUMO level, potential for improved electron transport, possible blue-shift in emission. |

| Rigid Aromatic | Enhanced thermal stability, potential for liquid crystalline behavior, improved charge carrier mobility. |

| Flexible Aliphatic | Increased solubility, improved processability, potential disruption of conjugation leading to a blue-shift. |

Fluorene-based polymers are a prominent class of organic semiconductors due to their high photoluminescence quantum yields and excellent charge carrier mobilities. This compound serves as a monomer for the creation of such semiconducting polymers. The resulting polymers can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, depending on the electronic nature of the co-monomers and any post-polymerization modifications. The ability to control the semiconducting properties through chemical design is a significant advantage of using this fluorene derivative. These organic semiconductors are the active components in a variety of electronic devices.

Optoelectronic Device Applications

The materials derived from this compound find direct applications in a range of optoelectronic devices. The tailored properties of the synthesized small molecules and polymers make them suitable for use as active layers in these devices.

One of the most significant applications of fluorene-based materials is in organic light-emitting diodes (OLEDs). The high fluorescence efficiency of many fluorene derivatives makes them excellent candidates for emissive layers in OLEDs. Specifically, by carefully selecting the co-monomers in polymerization, polymers that emit blue light can be synthesized. nih.gov Blue emission is particularly important for full-color displays and solid-state lighting.

Furthermore, fluorene-based compounds are widely used as hole-transporting materials (HTMs) in devices like perovskite solar cells and OLEDs. nih.govresearchgate.netmdpi.comrsc.orgmdpi.com The ability to tune the HOMO energy level of materials derived from this compound allows for efficient hole injection and transport, which is crucial for high-performance devices. The diphenyl groups can also contribute to the formation of stable amorphous films, which is beneficial for device longevity.

The versatility of this compound also extends to its potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In OFETs, the semiconducting polymers derived from this monomer can form the active channel for charge transport. In OPVs, these polymers can act as either the electron donor or acceptor material in the photoactive blend.

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

| Device | Potential Role of Derived Material | Key Material Property |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Hole-Transport Layer | High Photoluminescence Quantum Yield, Tunable Emission Color (e.g., blue), Appropriate HOMO/LUMO Levels |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | High Hole Mobility, Good Film-Forming Properties, Matched Energy Levels with Perovskite |

| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Channel | High Charge Carrier Mobility, Good Thermal and Environmental Stability |

| Organic Photovoltaics (OPVs) | Electron Donor or Acceptor in Active Layer | Broad Absorption Spectrum, Efficient Charge Separation and Transport |

Organic Light-Emitting Diodes (OLEDs)

Detailed research findings on the direct application of this compound as either a fluorescent emitter or a host material in Organic Light-Emitting Diodes (OLEDs) are not extensively available in publicly accessible scientific literature. The potential utility of this compound in OLEDs would stem from its fluorene core, which is a well-established building block for blue-emitting materials due to its wide bandgap and high photoluminescence quantum efficiency. The halogen substituents (chlorine and iodine) and the diphenyl groups at the C9 position can be strategically used to modify the electronic properties, solubility, and morphological stability of potential OLED materials derived from it.

Fluorescent Emitters

There is currently a lack of specific data detailing the performance of this compound as a primary fluorescent emitter in OLED devices.

Host Materials

Similarly, dedicated studies employing this compound as a host material for phosphorescent or fluorescent emitters in OLEDs have not been prominently reported.

Organic Photovoltaics (OPVs)

The application of this compound in the active layer of organic photovoltaics (OPVs) has not been specifically documented in available research. Fluorene-based polymers and small molecules are often explored in OPVs, typically as donor materials, due to their favorable charge transport properties and tunable energy levels. The chloro and iodo substituents on the fluorene core of this specific compound could influence the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical parameter for achieving efficient charge separation and collection in an OPV device. However, without experimental data, its role in this field remains speculative.

Organic Field-Effect Transistors (OFETs)

There is a scarcity of research investigating the use of this compound in the fabrication of Organic Field-Effect Transistors (OFETs). The performance of an OFET is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor used. The bulky diphenyl groups at the 9-position of the fluorene core in this compound could inhibit the close π-π stacking that is often required for high charge mobility. Further research would be necessary to functionalize this molecule to enhance its charge transport characteristics for potential OFET applications.

Fluorescence Sensing and Probe Development

The development of fluorescent sensors and probes based on this compound is not a well-documented area of research. While the fluorene scaffold is known for its fluorescent properties, the specific utility of this di-halogenated diphenyl derivative in sensing applications would depend on its ability to interact selectively with specific analytes, leading to a measurable change in its fluorescence signal. The reactive sites offered by the chloro and iodo groups could potentially be used to attach recognition moieties for targeted sensing, but specific examples are not readily found in the literature.

Exploration in Dyes and Optical Brighteners

The most clearly identified application for this compound is as a precursor in the synthesis of dyes and optical brighteners. In this context, the compound serves as a foundational building block that can be chemically modified to create larger, more complex molecules with desired colorimetric and fluorescent properties.

The presence of two different halogen atoms (chlorine and iodine) at specific positions on the fluorene ring offers synthetic versatility. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, allowing for selective chemical reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), at the 7-position. This enables the introduction of various functional groups to extend the π-conjugation of the system and tune the absorption and emission characteristics of the resulting molecules. Subsequent reactions can then be performed at the 2-position if required.

This step-wise functionalization is a key strategy in the molecular engineering of organic dyes and pigments. By carefully selecting the groups to be added, chemists can control the final color, fluorescence, and solubility of the target dye. Optical brighteners, which absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, can also be synthesized from fluorene derivatives, and this compound represents a potential starting point for such molecules.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of functionalized fluorene (B118485) derivatives often relies on multi-step procedures that may involve harsh reagents and generate significant chemical waste. Future research will increasingly focus on developing novel, more sustainable synthetic pathways to 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene and its derivatives.

Key areas of exploration include:

Greener Oxidation Methods: The synthesis of the fluorenone precursor is a critical step. Research is moving away from stoichiometric oxidants towards greener alternatives. Catalytic aerobic oxidation, using air as the primary oxidant in the presence of recyclable catalysts like potassium hydroxide (KOH) on a support, offers a more environmentally benign route. nbinno.comrsc.org Developing systems with improved catalyst dispersion, such as using graphene-supported KOH, can enhance reaction efficiency and yield, making the industrial scale-up more cost-effective and eco-friendly. researchgate.netresearchgate.net

Direct C-H Functionalization: Instead of pre-functionalizing aromatic rings for cross-coupling reactions, direct C-H activation and functionalization are emerging as powerful, atom-economical strategies. Future work could explore the selective, direct introduction of chloro and iodo groups onto the 9,9-diphenyl-9H-fluorene scaffold, minimizing preparatory steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the halogenation and subsequent functionalization reactions of the fluorene core can lead to higher yields, improved purity, and reduced environmental footprint compared to batch processing.

Advanced Functionalization for Enhanced Performance

The chloro and iodo substituents on the 2- and 7-positions of the fluorene ring are not merely passive components; they are reactive handles for extensive and precise molecular engineering. Advanced functionalization strategies will focus on exploiting these sites to tailor the compound's properties for specific high-performance applications.

Selective Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). mdpi.comacs.orgacs.org This enables the construction of complex, unsymmetrical fluorene derivatives. For instance, an electron-donating group could be introduced at the 7-position (via the more reactive C-I bond) and an electron-withdrawing group at the 2-position (via the C-Cl bond), creating a "push-pull" architecture within the molecule. Such structures are highly desirable for applications in nonlinear optics and organic electronics. njit.edu

Introduction of Novel Functional Groups: Research will move beyond simple aryl or alkyl substitutions to include more complex functional moieties. Attaching groups that impart properties like thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE) could lead to next-generation materials for organic light-emitting diodes (OLEDs). lp.edu.ua Fluorination, for example, is a known strategy to lower HOMO/LUMO energy levels, which can improve electron injection and enhance the stability of organic electronic devices. lp.edu.ua

The table below illustrates potential functionalization pathways and their expected impact on material properties.

| Functionalization Strategy | Target Position(s) | Reagents/Reaction Type | Expected Property Enhancement |

| Donor-Acceptor Structure | C-2 and C-7 | Sequential Suzuki/Sonogashira Coupling | Enhanced charge transfer, suitable for NLO/OLEDs |

| Increased Solubility | C-2 and/or C-7 | Attachment of long alkyl chains | Improved processability for solution-based device fabrication |

| TADF Properties | C-2 and/or C-7 | Introduction of specific donor/acceptor units | Harvesting of triplet excitons for high-efficiency OLEDs lp.edu.ua |

| Polymerization Handle | C-2 and/or C-7 | Conversion to boronic esters or other reactive groups | Enables use as a monomer for conjugated polymers |

Integration into Multi-Component Systems

While this compound can be a component of a single-molecule device, its true potential may be realized when integrated into larger, multi-component systems such as copolymers, blends, and hybrid materials. The reactive halogen sites are ideal anchor points for polymerization.

Future research will likely focus on:

Conjugated Polymers: Using the di-functionalized fluorene as a monomer, new conjugated polymers can be synthesized. The specific arrangement of chloro and iodo groups allows for precise control over the polymer backbone. These fluorene-based polymers are promising for applications in OLEDs, organic photovoltaics (OPVs), and sensors due to their high photoluminescence quantum yields and tunable electronic properties. acs.org

Host-Guest Systems: In OLED emitting layers, fluorene derivatives can serve as a host material for phosphorescent or TADF guest emitters. google.com The wide bandgap and high triplet energy of the fluorene unit can facilitate efficient energy transfer to the guest, leading to highly efficient light emission. Research will aim to synthesize derivatives of this compound that are optimized for this purpose.

Hybrid Materials: Covalent grafting of this fluorene derivative onto inorganic nanoparticles (e.g., quantum dots, metal oxides) or surfaces can create hybrid materials with combined functionalities. Such materials could find applications in bio-imaging, sensing, and photocatalysis.

Computational Design and High-Throughput Screening of Fluorene Derivatives

The experimental exploration of all possible derivatives of this compound is impractical. Computational chemistry and high-throughput screening (HTS) are emerging as indispensable tools to accelerate the discovery of new materials with desired properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the structural, electronic, and optical properties of fluorene derivatives before they are synthesized. worldscientific.comresearchgate.net These calculations can accurately predict key parameters such as HOMO/LUMO energy levels, energy gaps, and absorption/emission spectra. mdpi.comindexcopernicus.com For example, computational studies can screen a virtual library of derivatives to identify candidates with specific emission colors (e.g., deep blue) for OLED applications. acs.org

High-Throughput Virtual Screening: By combining computational models with automated workflows, vast numbers of potential derivatives can be screened in silico. This approach allows researchers to prioritize the most promising candidates for synthesis and experimental characterization, saving significant time and resources.

Informatics-Driven Discovery: Machine learning and artificial intelligence (AI) models can be trained on existing experimental and computational data to predict the properties of new fluorene derivatives. This data-driven approach can uncover complex structure-property relationships and guide the design of novel materials with optimized performance. While currently more common in drug discovery, HTS assays can be adapted for materials science, for instance, by using fluorescence-based screening to rapidly evaluate the emissive properties of a library of new compounds. nih.gov

The following table shows a comparison of experimental and theoretical data for representative fluorene derivatives, highlighting the predictive power of computational methods.

| Compound/Derivative Type | Experimental λmax (abs) | Theoretical λmax (abs) | Experimental λmax (em) | Theoretical λmax (em) | Reference |

| Symmetrical Fluorene 1 | 366 nm | ~370 nm | 424 nm | ~425 nm | mdpi.com |

| Symmetrical Fluorene 2 | 360 nm | ~365 nm | 418 nm | ~420 nm | mdpi.com |

| Symmetrical Fluorene 3 | 375 nm | ~380 nm | 430 nm | ~430 nm | mdpi.com |

| Fluorinated Fluorene | 295-305 nm | 295-305 nm | N/A | N/A | indexcopernicus.com |

Exploration of Structure-Property Relationships for Targeted Applications

A fundamental understanding of the relationship between molecular structure and material properties is crucial for the rational design of functional molecules. Future research on this compound will continue to build on this knowledge base.

Key research questions include:

Impact of Substituent Position: How does the specific placement of functional groups at the C-2 versus the C-7 position influence the electronic properties and intramolecular charge transfer characteristics? The inherent asymmetry of the starting molecule provides a unique platform to study these effects.

Role of the C-9 Substituents: The two phenyl groups at the C-9 position prevent aggregation-induced quenching and improve solubility. How can modifying these groups (e.g., introducing alkyl chains or other aromatic systems) further tune the material's solid-state morphology and photophysical properties? mdpi.commdpi.com

Tuning Emission Properties: A major goal is to achieve stable, deep-blue emission for OLEDs. Research will systematically investigate how different electron-donating and electron-withdrawing substituents, when attached to the 2- and 7-positions, affect the emission wavelength, quantum efficiency, and operational lifetime of the resulting materials. acs.org Small modifications to the fluorene structure can significantly alter the emission properties. mdpi.com

By systematically modifying the core structure of this compound and correlating these changes with observed properties, researchers can develop a predictive framework for designing bespoke materials tailored for specific applications, from next-generation displays and lighting to advanced sensors and photocatalysts.

Q & A

Q. What are the established synthetic routes for 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, and what methodologies are employed to validate purity and yield?

The compound is typically synthesized via halogenation and coupling reactions starting from a fluorene core. For example, a common approach involves chlorination at the 2-position and iodination at the 7-position of 9,9-diphenylfluorene derivatives, often using reagents like iodine monochloride (ICl) or copper-mediated Ullmann coupling . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and gas chromatography (GC), while structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Melting point analysis (209–210°C) and solubility profiling in alcohols/ethers are critical for physical characterization .

Q. How is this compound characterized structurally, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, particularly for identifying bond lengths, angles, and packing motifs . For non-crystalline samples, Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy can probe functional groups, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing halogen scrambling?

Halogen scrambling (e.g., iodine migration) is a common challenge. Optimizing temperature (e.g., maintaining ≤60°C during iodination) and solvent polarity (e.g., using dimethylformamide or dichloromethane) reduces side reactions. Catalytic systems like Pd/Cu bimetallic catalysts enhance regioselectivity in cross-coupling steps . Kinetic monitoring via in-situ UV-Vis spectroscopy helps track intermediate formation and adjust reaction timelines .

Q. What strategies resolve contradictions in reported structural data, such as discrepancies in bond angles or substituent positions?

Contradictions often arise from polymorphism or solvent-dependent crystallization. Redundant characterization (e.g., SC-XRD paired with solid-state NMR) validates consistency across batches. For computational validation, density functional theory (DFT) simulations compare experimental geometries with theoretical models to identify outliers . Collaborative data-sharing platforms (e.g., Cambridge Structural Database) provide benchmarks for atypical bond parameters .

Q. How does the electronic structure of this compound influence its performance in optoelectronic applications?

The fluorene core’s planar aromatic system enables π-π stacking, critical for charge transport in organic light-emitting diodes (OLEDs). The electron-withdrawing chloro and iodo substituents lower the LUMO energy, enhancing electron injection efficiency. Time-resolved fluorescence spectroscopy and cyclic voltammetry (CV) quantify excited-state lifetimes and redox potentials, respectively, to correlate structure with device performance .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical intermediates?

Chirality control in halogenated fluorenes requires asymmetric catalysis or chiral auxiliaries during substitution reactions. High-throughput screening (HTS) of chiral ligands (e.g., BINAP derivatives) identifies optimal stereochemical outcomes. Process analytical technology (PAT), such as inline HPLC, monitors enantiomeric excess (ee) in real-time during pilot-scale production .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of iodine substituents .

- Data Contradictions : Cross-validate spectral data with computational models (e.g., Gaussian software) to isolate experimental artifacts .

- Safety : Handle the compound in fume hoods due to its reactivity; store in amber vials at 4°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.